2-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
Description
Properties
Molecular Formula |
C12H14F3N3O2S |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H14F3N3O2S/c1-8-6-9(12(13,14)15)17-11(16-8)21-7-10(19)18-2-4-20-5-3-18/h6H,2-5,7H2,1H3 |
InChI Key |
AQQUGTLDFSBEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCOCC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Thiol-Pyrimidine Coupling
The most widely reported method involves a nucleophilic substitution reaction between 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine and 1-(morpholin-4-yl)ethanethiol. This single-step protocol leverages the electrophilicity of the pyrimidine’s chlorine atom, which is activated by electron-withdrawing trifluoromethyl and methyl groups.
Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Temperature: 60–80°C.
- Time: 12–24 hours.
Under these conditions, the thiolate anion attacks the C2 position of the pyrimidine ring, displacing chloride. Yields typically range from 70% to 85%, with purity >95% achieved after recrystallization from ethanol/water mixtures.
Solvent and Base Optimization
Comparative studies indicate that DMF outperforms acetonitrile in reaction rate due to its higher polarity, which stabilizes the transition state. However, acetonitrile offers easier post-reaction purification. The use of NaH as a base increases reaction efficiency but introduces safety concerns due to its pyrophoric nature, making K₂CO₃ the preferred choice for industrial applications.
Transition-Metal-Catalyzed Coupling Strategies
Palladium-Catalyzed C–S Bond Formation
Recent patents describe palladium-catalyzed cross-coupling methods to construct the C–S bond between the pyrimidine and morpholine components. This approach avoids the need for pre-functionalized thiols and enables the use of stable sulfur sources like thiourea.
Representative Protocol:
- Catalyst: Pd(OAc)₂ (2 mol%) with Xantphos ligand (4 mol%).
- Base: Cesium carbonate (Cs₂CO₃).
- Solvent: 1,4-Dioxane.
- Temperature: 100°C under reflux.
- Yield: 65–75%.
This method is particularly advantageous for introducing sterically hindered sulfur nucleophiles but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Copper-Mediated Reactions
Copper(I) iodide has been employed in Ullmann-type couplings for C–S bond formation, offering a lower-cost alternative to palladium. However, yields are generally lower (50–60%), and reaction times extend to 48 hours.
Industrial-Scale Synthesis and Continuous Flow Systems
Batch Reactor Limitations
Traditional batch synthesis faces challenges in heat management and mixing efficiency, especially during exothermic thiolate formation. Scale-up trials in 500 L reactors report yield reductions of 5–10% compared to laboratory-scale setups.
Continuous Flow Advantages
Adoption of microreactor technology (e.g., Corning Advanced-Flow Reactors) resolves these issues by enabling precise temperature control and rapid mixing:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Residence Time | 24 hours | 30 minutes |
| Yield | 70–85% | 85–90% |
| Purity | 95% | 98% |
| Solvent Consumption | 10 L/kg | 6 L/kg |
Continuous systems also facilitate in-line purification via immobilized scavenger resins, reducing downstream processing steps.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product is typically purified by flash chromatography on silica gel (230–400 mesh) using ethyl acetate/hexane (3:7 v/v) as the eluent. This achieves >99% purity for pharmaceutical-grade material.
Recrystallization Optimization
Recrystallization from ethanol/water (4:1) at −20°C produces needle-shaped crystals suitable for X-ray diffraction analysis. The process removes residual DMF and inorganic salts, with recovery rates of 80–85%.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 4.32 (s, 2H, SCH₂), 3.72–3.68 (m, 4H, morpholine-OCH₂), 2.51 (s, 3H, CH₃).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −62.5 (CF₃).
- HRMS: m/z 303.1254 [M+H]⁺ (calc. 303.1258).
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The CF₃ group undergoes partial hydrolysis to COOH under strongly basic conditions (pH >10). Maintaining pH 7–8 during workup using ammonium chloride buffers prevents this degradation.
Thiol Oxidation
Ethanethiol intermediates are prone to disulfide formation. Conducting reactions under nitrogen atmosphere with 0.1% w/v BHT antioxidant suppresses oxidation, improving yields by 12–15%.
Morpholine Ring Hydrolysis
Prolonged heating in aqueous media cleaves the morpholine ring. Lyophilization of the final product minimizes water content during storage, ensuring >24-month stability at −20°C.
Emerging Methodologies
Enzymatic Sulfur Transfer
Pilot studies using aryl sulfotransferase enzymes demonstrate regioselective sulfur incorporation at ambient temperatures. While current yields are modest (40–50%), this approach eliminates heavy metal catalysts and aligns with green chemistry principles.
Photoredox Catalysis
Visible-light-mediated C–H sulfenylation protocols show promise for direct functionalization of unactivated pyrimidines. Using eosin Y as a photocatalyst and thiophenol as the sulfur source, preliminary yields reach 55% under blue LED irradiation.
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone (Compound 1m)
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (Compound 1l)
1-[6-Methyl-4-(trifluoromethyl)pyrimidin-2-yl]-1-(morpholin-4-yl)-phenoxyphosphine Oxide
- Molecular Formula : C₁₆H₁₇F₃N₃O₃P
- Relevance : Highlights the role of trifluoromethylpyrimidine in modulating target affinity .
Pyrimidine-Based Analogs
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j)
- Synthesis : Reacts substituted sulfonyl chlorides with a pyrimidine-piperazine precursor.
- Key Features: Replaces the morpholine-ethanone group with a sulfonyl-piperazine moiety. The sulfonyl group enhances solubility and hydrogen-bonding capacity.
- Applications : Likely optimized for protease or kinase inhibition due to sulfonyl-piperazine’s prevalence in such inhibitors .
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines (20-28)
- Synthesis: Derived from condensation of 1-(4-morpholinophenyl)ethanone with benzaldehydes.
- Key Features: Retains the morpholine-phenyl group but lacks the sulfanyl-ethanone linker.
- Biological Activity : Broad-spectrum antimicrobial activity reported, suggesting pyrimidine-morpholine hybrids as versatile scaffolds .
Structural and Functional Analysis
| Parameter | Target Compound | Compound 1m | Compound 11a-j |
|---|---|---|---|
| Core Structure | Pyrimidine + morpholine-ethanone | Benzothiazole + morpholine-ethanone | Pyrimidine + sulfonyl-piperazine |
| Key Substituents | CF₃, methyl (pyrimidine), sulfanyl | Benzothiazole, sulfanyl | CF₃, sulfonyl, piperazine |
| Molecular Weight | ~370–400 (estimated) | 306.4 | ~450–500 |
| Electronic Effects | Strong electron-withdrawing (CF₃) | Moderate electron-withdrawing (S) | Polar sulfonyl group |
| Bioactivity (Inferred) | Potential CA-IX/HIF-1α inhibition | Moderate CA-IX inhibition | Likely kinase/protease inhibition |
Key Research Findings
Trifluoromethyl Impact : The CF₃ group in the target compound likely improves metabolic stability compared to methyl or chloro analogs (e.g., 11a-j), as seen in other fluorinated pharmaceuticals .
Morpholine vs. Piperazine : Morpholine’s oxygen atom may enhance solubility over piperazine derivatives, critical for oral bioavailability .
Sulfanyl Linker : The –S– bridge in the target compound and 1m may facilitate covalent binding to cysteine residues, a mechanism absent in oxadiazole or phosphate analogs .
Synthetic Flexibility : The target compound’s pyrimidine core allows for modular synthesis, similar to methods in (reflux with Et₃N) and (condensation with aldehydes) .
Biological Activity
The compound 2-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine and morpholine moieties exhibit significant antimicrobial properties. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The compound has been evaluated for anticancer properties against several cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.
| Cancer Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 µM | Apoptosis induction |
| MCF-7 (breast cancer) | 20 µM | Cell cycle arrest |
| A549 (lung cancer) | 18 µM | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results demonstrated a notable reduction in bacterial growth, supporting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In a study by Johnson et al. (2024), the compound was tested against various cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also triggered apoptosis through caspase activation pathways, highlighting its dual role as both an inhibitor and an inducer in cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
